molecular formula C21H20N4O3S B11655840 N-phenyl-N-(4-{[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]carbonyl}benzyl)methanesulfonamide

N-phenyl-N-(4-{[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]carbonyl}benzyl)methanesulfonamide

Cat. No.: B11655840
M. Wt: 408.5 g/mol
InChI Key: BBUKAHMQFQCQBD-HZHRSRAPSA-N
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Description

N-PHENYL-N-[(4-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE is a complex organic compound with a unique structure that includes a phenyl group, a pyridine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-N-[(4-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of a hydrazine derivative with a pyridine aldehyde to form a hydrazone intermediate. This intermediate is then reacted with a phenylmethanesulfonamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-N-[(4-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to a hydrazine or amine group.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazines or amines.

Scientific Research Applications

N-PHENYL-N-[(4-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for other functional compounds.

Mechanism of Action

The mechanism of action of N-PHENYL-N-[(4-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-(4-piperidinyl)propionamide: Shares structural similarities but differs in functional groups and applications.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with different substituents and properties.

Uniqueness

N-PHENYL-N-[(4-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

4-[(N-methylsulfonylanilino)methyl]-N-[(E)-pyridin-4-ylmethylideneamino]benzamide

InChI

InChI=1S/C21H20N4O3S/c1-29(27,28)25(20-5-3-2-4-6-20)16-18-7-9-19(10-8-18)21(26)24-23-15-17-11-13-22-14-12-17/h2-15H,16H2,1H3,(H,24,26)/b23-15+

InChI Key

BBUKAHMQFQCQBD-HZHRSRAPSA-N

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=NC=C2)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NN=CC2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

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